(S)-HexylHIBO
(S)-HexylHIBO
Group I mGlu receptor antagonist (Kb values are 30 and 61 μM at mGlu1a and mGlu5a receptors respectively).
Brand Name:
Vulcanchem
CAS No.:
334887-48-8
VCID:
VC0004401
InChI:
InChI=1S/C12H20N2O4/c1-2-3-4-5-6-8-10(18-14-11(8)15)7-9(13)12(16)17/h9H,2-7,13H2,1H3,(H,14,15)(H,16,17)/t9-/m0/s1
SMILES:
CCCCCCC1=C(ONC1=O)CC(C(=O)O)N
Molecular Formula:
C12H20N2O4
Molecular Weight:
256.3 g/mol
(S)-HexylHIBO
CAS No.: 334887-48-8
Inhibitors
VCID: VC0004401
Molecular Formula: C12H20N2O4
Molecular Weight: 256.3 g/mol
CAS No. | 334887-48-8 |
---|---|
Product Name | (S)-HexylHIBO |
Molecular Formula | C12H20N2O4 |
Molecular Weight | 256.3 g/mol |
IUPAC Name | (2S)-2-amino-3-(4-hexyl-3-oxo-1,2-oxazol-5-yl)propanoic acid |
Standard InChI | InChI=1S/C12H20N2O4/c1-2-3-4-5-6-8-10(18-14-11(8)15)7-9(13)12(16)17/h9H,2-7,13H2,1H3,(H,14,15)(H,16,17)/t9-/m0/s1 |
Standard InChIKey | OKJBLHIYOWSQDJ-VIFPVBQESA-N |
Isomeric SMILES | CCCCCCC1=C(ONC1=O)C[C@@H](C(=O)O)N |
SMILES | CCCCCCC1=C(ONC1=O)CC(C(=O)O)N |
Canonical SMILES | CCCCCCC1=C(ONC1=O)CC(C(=O)O)N |
Description | Group I mGlu receptor antagonist (Kb values are 30 and 61 μM at mGlu1a and mGlu5a receptors respectively). |
Synonyms | Alternative Name: (S)-Hexylhomoibotenic acid |
PubChem Compound | 6604908 |
Last Modified | Nov 11 2021 |
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